REACTION_SMILES
|
[CH3:1][S:2]([O:3][CH2:6][c:7]1[n:8][c:9]([Cl:20])[n:10][c:11]([N:13]2[CH:14]([CH3:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:12]1)(=[O:4])=[O:5].[I-:21].[Li+:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[CH2:6]([c:7]1[n:8][c:9]([Cl:20])[n:10][c:11]([N:13]2[CH:14]([CH3:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:12]1)[I:21]
|
Name
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CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCCN1c1cc(CI)nc(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][S:2]([O:3][CH2:6][c:7]1[n:8][c:9]([Cl:20])[n:10][c:11]([N:13]2[CH:14]([CH3:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:12]1)(=[O:4])=[O:5].[I-:21].[Li+:22].[O:23]1[CH2:24][CH2:25][O:26][CH2:27][CH2:28]1>>[CH2:6]([c:7]1[n:8][c:9]([Cl:20])[n:10][c:11]([N:13]2[CH:14]([CH3:19])[CH2:15][O:16][CH2:17][CH2:18]2)[cH:12]1)[I:21]
|
Name
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1COCCN1c1cc(COS(C)(=O)=O)nc(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCCN1c1cc(CI)nc(Cl)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |